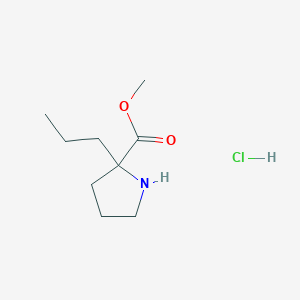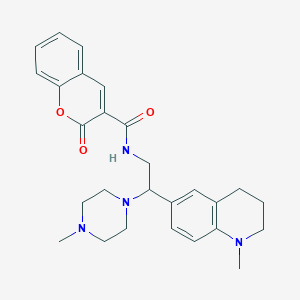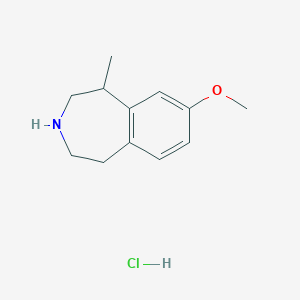
4-(Aminomethyl)-N-(4-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-N-(4-fluorophenyl)benzamide, also known as 4-AM-4-F-PBA, is a small molecule fluorinated amide that has a wide range of applications in synthetic chemistry and biomedical research. The compound is a structural isomer of 4-fluoroaniline and is structurally similar to the aniline analogue 4-aminobenzamide. 4-AM-4-F-PBA has been used as a building block for the synthesis of a variety of small molecules, such as peptides, proteins, and oligonucleotides. In addition, it has been used in the synthesis of drugs, fluorescent dyes, and other compounds. It has also been used to study the structure-function relationships of proteins and other biological macromolecules.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
- Serotonin 1A Receptors in Alzheimer's Disease : A study utilized a molecular imaging probe similar to 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide for positron emission tomography (PET) imaging. This research aimed at quantifying serotonin 1A receptor densities in the brains of Alzheimer's disease patients. It found significant decreases in receptor densities in both hippocampi and raphe nuclei of patients, correlating with worsening clinical symptoms and glucose utilization in the brain (Kepe et al., 2006).
Cancer Research
- Histone Deacetylase Inhibition : A study reported on the synthesis and biological evaluation of various 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as histone deacetylase inhibitors. Some of these compounds were found to inhibit HDAC1 and induce hyperacetylation of histones, upregulate tumor suppressor genes, and inhibit the proliferation of human cancer cells (Fréchette et al., 2008).
Antiviral Research
- Ebola and Marburg Virus Infections : A study in 2020 discovered new small molecule inhibitors of Ebola virus entry based on the 4-(aminomethyl)benzamide structure. These inhibitors were also effective against Marburg virus and showed good metabolic stability, indicating potential for further development as therapeutic agents for filovirus infections (Gaisina et al., 2020).
Material Science
- Dimorphism in Non-Centrosymmetric Environments : A study on a compound closely related to this compound, 4-Fluoro-N-(2-fluorophenyl)benzamide, examined its dimorphic behavior in noncentric space groups. This research provided insights into the role of hydrogen bonds and weak intermolecular interactions in crystal formation (Chopra & Row, 2005).
Neuropharmacology
- Dopamine D2 Receptor Binding : Research into 2-phenyl-4-(aminomethyl)imidazoles as conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics indicates the potential of similar structures in neuropharmacology, particularly in the context of antipsychotic agents (Thurkauf et al., 1995).
Propiedades
IUPAC Name |
4-(aminomethyl)-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-12-5-7-13(8-6-12)17-14(18)11-3-1-10(9-16)2-4-11/h1-8H,9,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQITMPHTZZNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2609759.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2609765.png)
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2609766.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2609768.png)
![2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide](/img/structure/B2609770.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2609773.png)




![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride](/img/structure/B2609779.png)

![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2609782.png)
